molecular formula C11H20Cl2N2O B2647584 (R)-4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole dihydrochloride CAS No. 2219353-41-8

(R)-4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole dihydrochloride

Cat. No. B2647584
CAS RN: 2219353-41-8
M. Wt: 267.19
InChI Key: IUZXTWRTZDWLQQ-YCBDHFTFSA-N
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Description

Tert-butyl carbamate is a compound used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Synthesis Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Molecular Structure Analysis

The molecular formula of tert-butyl carbamate is C5H11NO2 .


Chemical Reactions Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Physical And Chemical Properties Analysis

Tert-butyl carbamate appears as white to pale yellow or pale pink crystals or powder . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Scientific Research Applications

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

®-4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole dihydrochloride: is employed in the palladium-catalyzed synthesis of N-Boc-protected anilines . The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amino group, allowing selective functionalization of aromatic amines. This method is valuable in medicinal chemistry and drug development.

Tetrasubstituted Pyrrole Synthesis

The compound participates in the synthesis of tetrasubstituted pyrroles, specifically those functionalized with ester or ketone groups at the C-3 position . Pyrroles are essential structural motifs in natural products, pharmaceuticals, and materials. The ability to selectively modify pyrroles using this compound enhances synthetic versatility.

Cesium and Rubidium Extraction

In a recent study, ®-4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole dihydrochloride was investigated for cesium (Cs) and rubidium (Rb) extraction from brine . The innovative process involves saponification, extraction, scrubbing, and stripping. The compound forms an excellent extraction complex for Cs+ and Rb+, making it relevant in nuclear waste management and resource recovery.

Asymmetric Synthesis Using tert-Butanesulfinamide

The compound’s enantiopure form has found applications in asymmetric synthesis through sulfinimine intermediates . tert-Butanesulfinamide serves as a chiral inductor, enabling the creation of optically active compounds. Its use in constructing N-heterocycles contributes to the development of new pharmaceuticals and agrochemicals.

Crystal Structure Studies

Researchers have investigated crystal structures involving related compounds, shedding light on their conformations and intermolecular interactions . Such studies provide insights into molecular packing, stability, and potential reactivity. While not directly an application, understanding crystal structures informs material design and properties.

Carbamate Formation

Carbamate formation, a critical step in biomass synthesis from atmospheric carbon dioxide, involves related compounds . Although not isolated as tert-butyl carbamate, understanding the underlying chemistry contributes to green chemistry and sustainable processes.

Safety and Hazards

Tert-butyl carbamate is classified as Aquatic Acute 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It should be stored in cool, dry conditions in well-sealed containers .

properties

IUPAC Name

4-tert-butyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.2ClH/c1-11(2,3)9-7-14-10(13-9)8-5-4-6-12-8;;/h7-8,12H,4-6H2,1-3H3;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZXTWRTZDWLQQ-YCBDHFTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=COC(=N1)C2CCCN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=COC(=N1)[C@H]2CCCN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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